Comparative Computational Energetics: 3-Fluoropyrrole vs. 2-Fluoropyrrole
Density functional theory (DFT) calculations at the B3LYP/6–311++G** level reveal a quantifiable thermodynamic difference between the regioisomers. The 3-fluoropyrrole (3-FPy) isomer is less stable than its 2-fluoro (2-FPy) counterpart, exhibiting a higher relative enthalpy (ΔH) of +0.22 kcal/mol [1]. This energy differential is a direct consequence of the fluorine substitution pattern and influences the equilibrium and kinetics of reactions where the isomers might interconvert or compete.
| Evidence Dimension | Relative Enthalpy (ΔH) |
|---|---|
| Target Compound Data | ΔH = +0.22 kcal/mol relative to 2-FPy |
| Comparator Or Baseline | 2-Fluoropyrrole (2-FPy) set as baseline ΔH = 0.00 kcal/mol |
| Quantified Difference | 3-FPy is 0.22 kcal/mol higher in enthalpy than 2-FPy |
| Conditions | Computational study using DFT, B3LYP/6–311++G** method, gas phase |
Why This Matters
This data provides a fundamental physical chemistry basis for understanding and predicting differences in reactivity and stability between the isomers, which is critical for designing robust and reproducible synthetic routes.
- [1] Guerra, M.; et al. Energetics of Fluoropyrroles Calculated with the B3LYP/6–311++G** Method. Table 2. PMC8388083. View Source
